

Structure elucidation of 1-[2-(trifluoromethyl)phenyl]propan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-[2-

Compound Name: (Trifluoromethyl)phenyl]propan-2-one

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An In-depth Technical Guide to the Structure Elucidation of **1-[2-(trifluoromethyl)phenyl]propan-2-one**

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of **1-[2-(trifluoromethyl)phenyl]propan-2-one**, a significant chemical intermediate in pharmaceutical synthesis. The document outlines the essential analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), required for its unambiguous characterization. This guide presents quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and uses graphical representations to illustrate analytical workflows and the logical connections between data and structural determination.

Introduction

1-[2-(trifluoromethyl)phenyl]propan-2-one (CAS No. 21235-67-6) is a fluorinated aromatic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).^[1] Its utility is notably recognized as an impurity or intermediate in the synthesis of drugs like Fenfluramine.^{[1][2]} Accurate structural confirmation of this compound is

paramount to ensure the purity, stability, and desired reactivity in subsequent synthetic steps, making its thorough characterization a fundamental requirement in quality control and drug development processes.

Physicochemical and Safety Data

The fundamental properties of the compound are summarized below.

Table 1: Physicochemical Properties

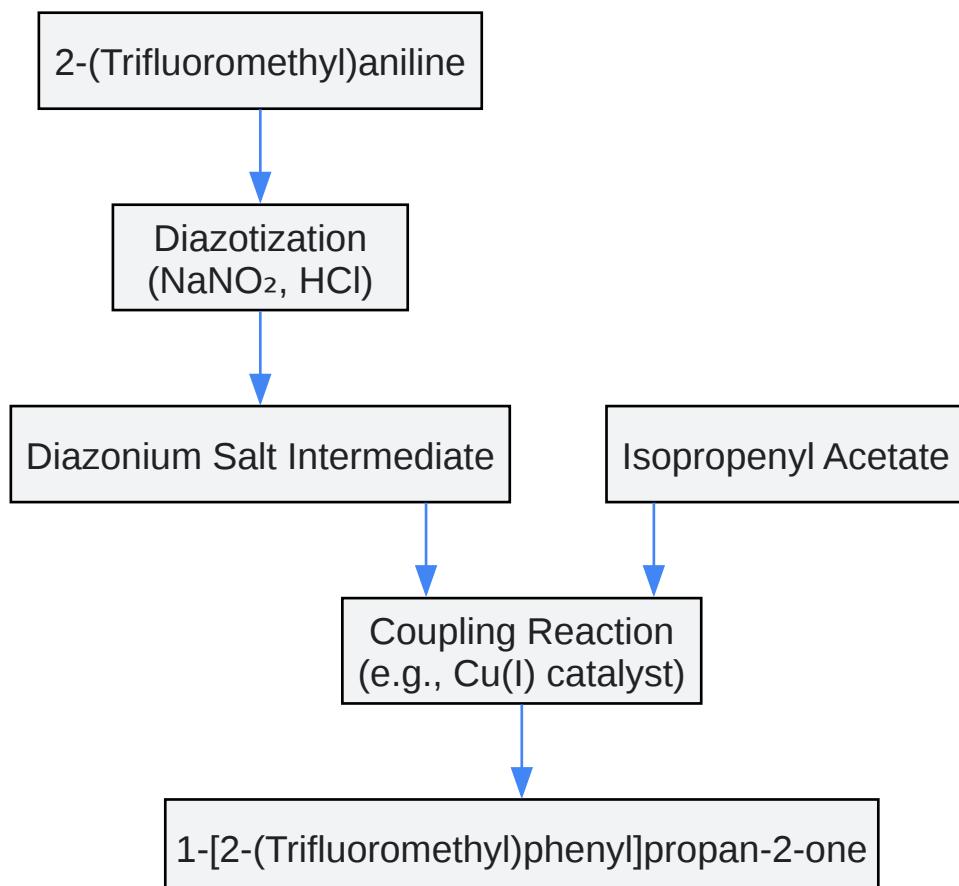
Property	Value	Reference
CAS Number	21235-67-6	[1] [3]
Molecular Formula	C ₁₀ H ₉ F ₃ O	[3] [4]
Molecular Weight	202.17 g/mol	[3] [4]
Appearance	Colorless to pale yellow oil	N/A
InChI Key	JPHQCDCEBDRIOL- UHFFFAOYSA-N	[4]

| Canonical SMILES | CC(=O)CC1=CC=CC=C1C(F)(F)F | N/A |

Note: Safety data sheets (SDS) should be consulted before handling. The compound may not be fully classified under GHS, but standard precautions for handling chemical reagents should be observed.[\[3\]](#)[\[5\]](#)

Synthesis Overview

While various synthetic routes exist, a common conceptual pathway involves the coupling of a derivative of 2-(trifluoromethyl)benzene with an acetone synthon. For instance, a process analogous to the synthesis of the 3-isomer could involve the reaction of a diazonium salt of 2-(trifluoromethyl)aniline with isopropenyl acetate.[\[6\]](#)[\[7\]](#)

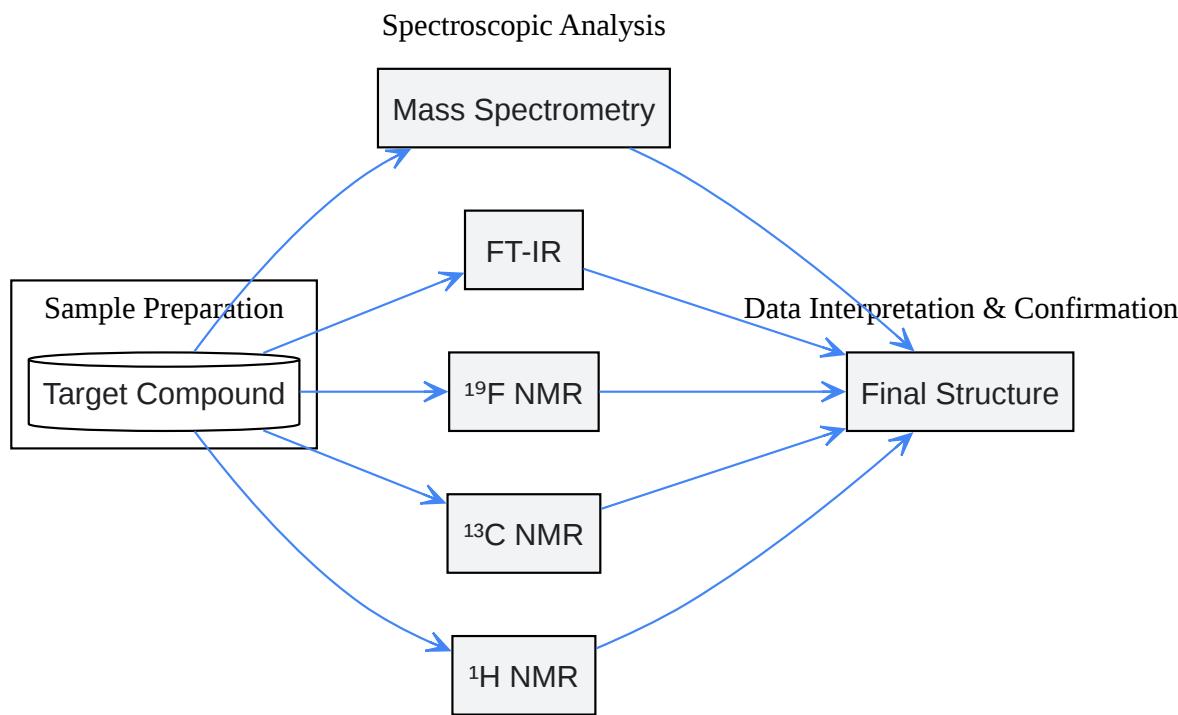


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Figure 1: Conceptual synthesis workflow for **1-[2-(trifluoromethyl)phenyl]propan-2-one**.

Structure Elucidation Workflow

The definitive structural confirmation relies on a synergistic approach using multiple spectroscopic techniques. The overall experimental process is outlined below.



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Figure 2: General experimental workflow for structure elucidation.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR spectra are acquired on a 400 MHz (for ^1H) or 100 MHz (for ^{13}C) spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm).

^1H NMR Analysis: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

Table 2: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.65	d	1H	Ar-H
~ 7.50	t	1H	Ar-H
~ 7.40	t	1H	Ar-H
~ 7.30	d	1H	Ar-H
~ 3.90	s	2H	-CH ₂ -CO

| ~ 2.21 | s | 3H | -CO-CH₃ |

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments and their functional types.

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 205.4	C=O (Ketone)
~ 132.5	Ar-C
~ 132.0	Ar-C
~ 129.0 (q)	Ar-C (ipso to CF ₃)
~ 127.3	Ar-C
~ 126.8 (q)	Ar-C
~ 124.0 (q)	-CF ₃
~ 52.5	-CH ₂ -

| ~ 29.3 | -CH₃ |

¹⁹F NMR Analysis: Fluorine NMR is essential for confirming the presence of the trifluoromethyl group.

Table 4: ^{19}F NMR Data (376 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
---------------------------------	------------

| ~ -62.4 | $-\text{CF}_3$ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: The IR spectrum is recorded using a FT-IR spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) plates to form a thin film.

IR Analysis: IR spectroscopy identifies the key functional groups present in the molecule.

Table 5: FT-IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~ 1725	Strong, Sharp	C=O stretch (ketone)
~ 1315, 1165, 1125	Strong	C-F stretches ($-\text{CF}_3$)
~ 3070	Medium	Aromatic C-H stretch
~ 1605, 1485	Medium-Weak	Aromatic C=C stretch

| ~ 2925 | Weak | Aliphatic C-H stretch |

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are obtained using an electron ionization (EI) source at an ionization energy of 70 eV. The sample is introduced via direct infusion or a GC inlet.

MS Analysis: MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure.

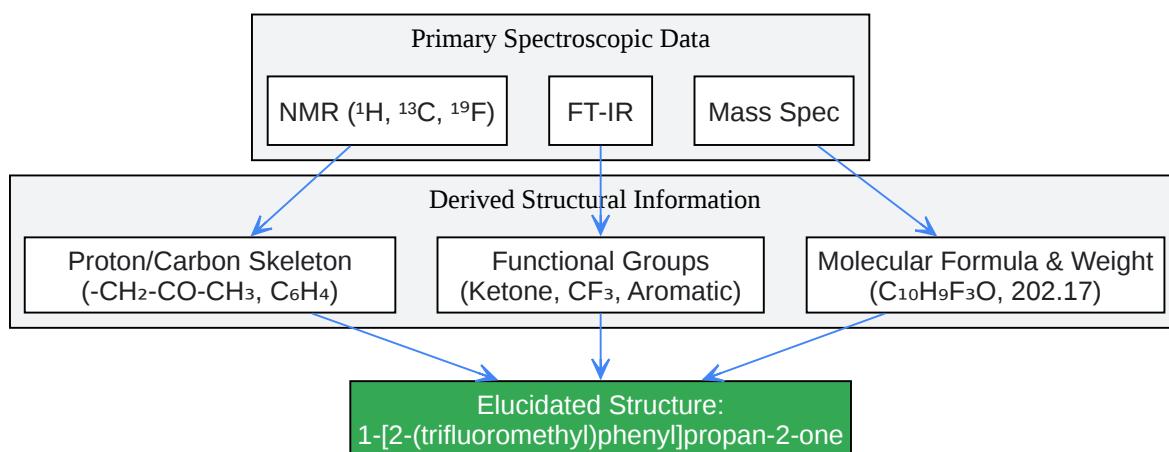
Table 6: Mass Spectrometry Fragmentation Data (EI-MS)

Mass-to-Charge (m/z)	Proposed Fragment
202	$[\text{M}]^+$ (Molecular Ion)
159	$[\text{M} - \text{COCH}_3]^+$
145	$[\text{C}_8\text{H}_6\text{F}_3]^+$

| 43 | $[\text{CH}_3\text{CO}]^+$ (Base Peak) |

Integrated Structural Confirmation

The final structure is confirmed by integrating all spectroscopic data. The logical flow from data to conclusion is essential for unambiguous elucidation.



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Figure 3: Logical relationship between spectroscopic data and final structure confirmation.

- Mass Spectrometry confirms the molecular formula C₁₀H₉F₃O with a molecular ion peak at m/z 202.^[3]^[4] The fragmentation pattern, especially the loss of an acetyl group (m/z 43) to give a fragment at m/z 159, supports the propan-2-one structure.

- IR Spectroscopy unequivocally identifies a ketone functional group (~1725 cm⁻¹) and the trifluoromethyl group (strong bands at ~1315-1125 cm⁻¹).
- NMR Spectroscopy provides the final connectivity. ¹H NMR shows the four distinct aromatic protons, a methylene (-CH₂) singlet, and a methyl (-CH₃) singlet in a 4:2:3 ratio. ¹³C NMR confirms the 10 carbons, including the ketone carbonyl, the CF₃ group, and the six aromatic carbons. Finally, ¹⁹F NMR shows a single signal, confirming the presence of one -CF₃ group.

Conclusion

The combined application of NMR (¹H, ¹³C, ¹⁹F), FT-IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of **1-[2-(trifluoromethyl)phenyl]propan-2-one**.

1-[2-(trifluoromethyl)phenyl]propan-2-one. The data presented in this guide are consistent with the assigned structure and serve as a benchmark for quality control and analytical verification in research and industrial settings. The systematic workflow and logical data interpretation demonstrated are fundamental to the process of chemical structure elucidation.

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- To cite this document: BenchChem. [Structure elucidation of 1-[2-(trifluoromethyl)phenyl]propan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109658#structure-elucidation-of-1-2-trifluoromethyl-phenyl-propan-2-one>]

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